molecular formula C9H15NO3 B13283019 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13283019
M. Wt: 185.22 g/mol
InChI Key: LDFMZBGNKOYLRA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitution rules. The parent chain is propane-1,3-diol, a three-carbon backbone with hydroxyl groups at positions 1 and 3. At position 2, an amino group substitutes a hydrogen atom, which is further modified by a 1-(furan-2-yl)ethyl substituent. The ethyl group branches from the nitrogen atom, terminating in a furan ring attached at its second position. Thus, the full IUPAC designation is 2-{[1-(furan-2-yl)ethyl]amino}propane-1,3-diol .

The molecular formula is C₉H₁₅NO₃ , with a calculated molecular weight of 185.22 g/mol . Key functional groups include two primary alcohols, a secondary amine, and a furan oxygen heterocycle. The SMILES notation, C1=COC(=C1)CC(N)C(CO)CO , encodes the connectivity of these groups, while the InChIKey (UDUQYFKMQBRNJP-UHFFFAOYSA-N ) provides a unique identifier for computational referencing.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
IUPAC Name This compound
SMILES C1=COC(=C1)CC(N)C(CO)CO
Hydrogen Bond Donors 3 (2 hydroxyl, 1 amine)
Hydrogen Bond Acceptors 4 (3 hydroxyl, 1 furan O)

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by its hybridized carbon centers and heteroatom interactions. The propane-1,3-diol backbone adopts a staggered conformation to minimize steric hindrance between hydroxyl groups. The secondary amine at position 2 introduces torsional flexibility, allowing rotation around the C–N bond. Density functional theory (DFT) simulations of analogous amino alcohols suggest that the lowest-energy conformation places the furan ring perpendicular to the propane backbone, reducing van der Waals repulsions.

The furan ring itself is planar, with delocalized π-electrons across the oxygen and conjugated double bonds. This planarity stabilizes the molecule through resonance, while the ethyl spacer between the furan and amine groups permits limited rotational freedom. Intramolecular hydrogen bonding between the amine hydrogen and the proximal hydroxyl group further stabilizes specific conformers, as observed in related amino alcohols.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound remains unpublished, analogous compounds provide insights into its potential solid-state behavior. For example, the monoclinic crystal system observed in 3,4-isopropylidenedioxy-3,4-dihydro-2H-pyrrole-1-oxide (space group P2₁) demonstrates how hydroxyl and ether oxygen atoms participate in C–H···O hydrogen bonds to form infinite zigzag chains. Applied to this compound, the three hydroxyl groups and furan oxygen could similarly mediate intermolecular interactions, likely producing a layered or helical lattice.

Packing efficiency would depend on the alignment of the furan rings and the orientation of hydroxyl groups. In related structures, such as 2-amino-1-(furan-2-yl)propane-1,3-diol, hydrogen-bonding networks dominate the supramolecular architecture, suggesting that this compound may form dimers or chains via O–H···N and O–H···O linkages.

Comparative Structural Analysis with Furan-Containing Amino Alcohol Analogs

Comparative analysis highlights how structural modifications influence physicochemical properties. For instance, replacing the 1-(furan-2-yl)ethyl group in this compound with a phenyl moiety (as in 1-(ethyl(phenyl)amino)propane-1,3-diol) reduces polarity due to the loss of the furan oxygen. This substitution decreases hydrogen-bonding capacity and increases hydrophobic interactions, as evidenced by the higher logP value of the phenyl analog (1.92 vs. 1.45 for the furan derivative).

Conversely, homologs with additional hydroxyl groups, such as 2,2′-{1,3-propanediylbis[(hydroxymethyl)imino]}di(1,3-propanediol), exhibit enhanced water solubility and crystallinity due to their polyol nature. The furan ring in this compound introduces moderate polarity, positioning it between purely aliphatic amino alcohols and aromatic derivatives in terms of solubility and melting point.

Table 2: Structural Comparison with Analogous Amino Alcohols

Compound Molecular Formula Key Functional Groups logP (Predicted)
This compound C₉H₁₅NO₃ 2 OH, 1 amine, 1 furan 1.45
1-(Ethyl(phenyl)amino)propane-1,3-diol C₁₁H₁₇NO₂ 2 OH, 1 amine, 1 phenyl 1.92
2-Amino-1-(furan-2-yl)propane-1,3-diol C₇H₁₁NO₃ 2 OH, 1 amine, 1 furan 0.89

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C9H15NO3/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3

InChI Key

LDFMZBGNKOYLRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Amino Alcohol Core Formation

The propane-1,3-diol backbone with an amino group at position 2 (serinol derivatives) is often synthesized via catalytic hydrogenation of nitro precursors or by reductive amination of dihydroxyacetone derivatives.

Key method:

  • Nitromethane and formaldehyde condensation : Nitromethane reacts with formaldehyde in a methanol/water medium catalyzed by organic bases such as triethylamine to form 2-nitro-1,3-propanediol intermediates.
  • Catalytic hydrogenation : The nitro intermediate is directly hydrogenated using Raney nickel catalyst to yield 2-amino-1,3-propanediol (serinol) without isolating the intermediate, simplifying the process and reducing waste.

This method offers advantages of:

  • Homogeneous reaction conditions.
  • Simplified purification.
  • Scalability for industrial production.

Purification and Isolation

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with water and brine solutions to remove impurities.
  • Concentration and recrystallization to obtain pure product.
  • Chromatographic purification may be necessary but is minimized due to the synthetic route design.

Detailed Preparation Method Example

Step Reagents/Conditions Description Outcome
1 Nitromethane + Formaldehyde + Triethylamine catalyst in MeOH/H2O Formation of 2-nitro-1,3-propanediol intermediate in homogeneous system Intermediate formed without isolation
2 Raney nickel catalyst, hydrogen gas, mild temperature Catalytic hydrogenation of nitro intermediate to 2-amino-1,3-propanediol Amino alcohol core obtained in solution
3 2-furylacetaldehyde + 2-amino-1,3-propanediol + NaBH3CN or catalytic hydrogenation Reductive amination to attach 1-(furan-2-yl)ethyl group to amino nitrogen Target compound formed
4 Extraction with ethyl acetate, washing with water and brine Removal of impurities and aqueous residues Crude organic phase
5 Concentration, recrystallization, drying Isolation of pure 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol Pure final product

Research Findings and Notes

  • The use of Raney nickel for catalytic hydrogenation in step 2 is well-documented for amino alcohol synthesis, offering high efficiency and recyclability of the catalyst, which is beneficial for scale-up and cost reduction.
  • The reductive amination step must be carefully controlled to avoid side reactions such as over-reduction or furan ring opening.
  • The process minimizes chromatographic purification, favoring more industrially feasible separation techniques.
  • The homogeneous reaction system in step 1 and 2 reduces wastewater and simplifies equipment requirements.
  • Similar synthetic strategies are used for related compounds such as fingolimod and its analogs, indicating the robustness of this approach for functionalized amino-propane-1,3-diols.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Nitroaldol condensation Nitromethane + formaldehyde catalyzed by organic base Simple, scalable, homogeneous Requires hydrogenation step
Catalytic hydrogenation Raney nickel hydrogenation of nitro intermediate High yield, recyclable catalyst Requires hydrogen gas handling
Reductive amination Amino alcohol + furan-2-yl aldehyde with reductant Selective functionalization, mild conditions Sensitive to furan ring stability
Purification Extraction, washing, recrystallization Minimizes chromatography, industrially feasible May require optimization for purity

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs of Propane-1,3-diol Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Functional Groups Reported Activities Source
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol 2-amino group linked to 1-(furan-2-yl)ethyl Furan, amine, diol Not explicitly reported Target Compound
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol 1-(furan-2-yl), 2,2-dimethyl groups Furan, diol, methyl Not reported
erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Bis-aryl groups (4-hydroxy-3-methoxyphenyl) at C1 and C2 Phenolic, methoxy, diol Antioxidant, cytotoxic (halogenated analogs)
2-Amino-2-ethyl-1,3-propanediol 2-amino, 2-ethyl groups Amine, ethyl, diol Pharmaceutical intermediate
[R(R,R)]-2-Amino-1-[p-(methylsulfonyl)phenyl]propane-1,3-diol 2-amino, p-methylsulfonylphenyl group Sulfonyl, amine, diol Not reported (structural analog of APIs)
1-(Hexadecyloxy)-propane-2,3-diol Alkyl ether (hexadecyloxy) at C1 Ether, diol Halogenated analogs show brine shrimp toxicity
Serinol (2-Amino-1,3-propanediol) 2-amino group Amine, diol Hazardous (irritant), R&D applications

Key Structural and Functional Differences

Furan vs. Furan’s electron-rich nature may enhance binding to biological targets, as seen in furan-containing natural products . In contrast, bis-aryl derivatives (e.g., erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) exhibit antioxidant and cytotoxic activities attributed to phenolic hydroxyl and methoxy groups .

Amino Group Modifications: The primary amine in the target compound differs from secondary or tertiary amines in analogs like 2-amino-2-ethyl-1,3-propanediol . Primary amines often participate in hydrogen bonding and salt formation, influencing pharmacokinetics. Sulfonyl-containing analogs (e.g., [R(R,R)]-2-amino-1-[p-(methylsulfonyl)phenyl]propane-1,3-diol) may exhibit enhanced metabolic stability due to the sulfonyl group’s electron-withdrawing effects .

Backbone Modifications: Ether-linked derivatives (e.g., 1-(hexadecyloxy)-propane-2,3-diol) demonstrate increased hydrophobicity, correlating with membrane-disruptive activities in brine shrimp assays .

Biological Activity

2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol, also known by its CAS number 1495151-87-5, is a compound with potential biological activity that has garnered interest in various fields of research. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring attached to an ethylamine moiety and a propane-1,3-diol backbone. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : Approximately 193.25 g/mol

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer research and neuroprotection. Its activity is thought to be mediated through several mechanisms:

  • Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of furan-containing compounds have shown significant antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Apoptotic Induction : The compound may activate apoptotic pathways, as seen in studies where related structures induced caspase activation and PARP cleavage in cancer cells .
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, which could contribute to neuroprotective effects by mitigating oxidative stress .

Case Studies

Several studies have explored the biological activity of furan-based compounds that share structural similarities with this compound:

  • Study 1 : A study investigating a related furan derivative found that it significantly reduced the viability of MCF-7 cells at concentrations above 10 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
CompoundCell LineIC50 (µM)Mechanism
Furan Derivative AMCF-715Apoptosis
Furan Derivative BK56210Caspase Activation
  • Study 2 : Another investigation into similar compounds highlighted their ability to reduce reactive oxygen species (ROS) levels in neuronal cell lines, suggesting potential neuroprotective effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan derivatives into amine frameworks. The synthesis pathway often includes:

  • Formation of the Furan Ring : Using furan precursors.
  • Alkylation : Introducing the ethylamine group.
  • Hydroxylation : Modifying the propane backbone to include hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or stereoselective ring-opening of chiral epoxides with furan-containing amines. Key steps include:

  • Using chiral starting materials (e.g., enantiopure epoxides) to control stereochemistry .
  • Optimizing reaction temperature (typically 50–80°C) and solvent polarity (e.g., THF or methanol) to enhance yield .
  • Purification via column chromatography or crystallization for high purity (>95%) .
    • Data Reference : Similar protocols for analogous diols achieved yields of 60–85% under optimized conditions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify amine, hydroxyl, and furan proton environments .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10H15NO3C_{10}H_{15}NO_3) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with kinases or oxidoreductases using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations of 1–100 µM .
  • Molecular Docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between structural analogs?

  • Methodological Answer :

  • Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the furan with a thiophene) .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify key interactions (e.g., hydrogen bonds vs. hydrophobic effects) .
  • Validate results across multiple cell models to rule out cell-specific artifacts .

Q. What experimental strategies improve stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) to achieve enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to resolve racemic mixtures .
  • Process Monitoring : Track ee via chiral HPLC with amylose-based columns .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH Stability Profiling : Test solubility and degradation kinetics in buffers (pH 2–9) to identify optimal storage conditions .
  • Excipient Screening : Use cyclodextrins or PEGs to stabilize the compound in aqueous formulations .

Data Contradiction and Theoretical Framework Questions

Q. How to address discrepancies in spectral data interpretation (e.g., conflicting NMR assignments)?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton correlations unambiguously .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Cross-validate with crystallographic data to confirm spatial arrangements .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or protein active sites over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for mutations in target enzymes .
  • Link findings to established theories (e.g., transition-state theory for enzyme inhibition) .

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